![molecular formula C16H14O3 B191839 6-Methoxyflavanone CAS No. 3034-04-6](/img/structure/B191839.png)
6-Methoxyflavanone
Overview
Description
6-Methoxyflavanone is a flavonoid that occurs naturally in medicinal plants . It has been reported to instigate neuroprotection by reversing cisplatin-induced hyperalgesia and allodynia . It is a member of flavonoids and an ether . It appears as white crystals .
Synthesis Analysis
6-Methoxyflavone has been isolated from Pimelea decora . The synthesis of 6-methoxyflavone from p-dihydroxybenzene has also been reported .
Molecular Structure Analysis
The molecular formula of 6-Methoxyflavanone is C16H14O3 . Its molecular weight is 254.28 g/mol . The IUPAC name is 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one .
Physical And Chemical Properties Analysis
6-Methoxyflavanone has a melting point of 141-142°C . It is soluble in acetone . The compound has a molecular weight of 254.28 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .
Scientific Research Applications
Modulation of Ionotropic GABA Receptors
6-Methoxyflavanone has been evaluated for its effects on wild-type α1/α2β2γ2L GABAA and ρ1 GABAC receptors. This compound could potentially be used in the development of new therapeutic agents targeting these receptors .
Bitter Taste Receptor Blockers
Research has shown that 6-Methoxyflavanone can inhibit the activation of hTAS2R39, a human bitter taste receptor, which may have implications in modifying taste perception and managing taste-related disorders .
Interaction with DNA
Studies have investigated the interaction of 6-Methoxyflavanone with calf thymus DNA (ctDNA), which could be significant in understanding its potential as a therapeutic agent and its pharmacokinetics .
properties
IUPAC Name |
6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQMHCZHLMHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyflavanone | |
CAS RN |
3034-04-6 | |
Record name | 6-Methoxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3034-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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